2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid
Description
2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring
Properties
IUPAC Name |
2-(4-methyl-6-oxo-2-pyridin-2-yl-1H-pyrimidin-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-7-8(6-10(16)17)12(18)15-11(14-7)9-4-2-3-5-13-9/h2-5H,6H2,1H3,(H,16,17)(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPASQMVGYLCXTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C2=CC=CC=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of pyridine-2-carbaldehyde with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as catalysts and polymers
Mechanism of Action
The mechanism of action of 2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with nucleic acid synthesis .
Comparison with Similar Compounds
Similar compounds to 2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid include other pyrimidine and pyridine derivatives. These compounds share structural similarities but may differ in their functional groups and biological activities. For example:
Pyrrolidine derivatives: These compounds have a five-membered ring structure and are known for their diverse biological activities.
Indole derivatives: These compounds contain a fused benzene and pyrrole ring and are studied for their antiviral and anticancer properties
2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid stands out due to its unique combination of a pyrimidine and pyridine ring, which imparts distinct chemical and biological properties.
Biological Activity
2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The molecular formula for 2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid is C12H11N3O3, with a molecular weight of approximately 233.24 g/mol . Its structure features a pyridine ring and a dihydropyrimidine moiety, which are significant in its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of pyrimidine compounds exhibit notable anticancer activities. Specifically, compounds similar to 2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid have shown cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways associated with cell survival and proliferation .
- Case Study : In vitro studies demonstrated that certain pyrimidine derivatives led to a significant reduction in cell viability in FaDu hypopharyngeal tumor cells when compared to standard treatments like bleomycin .
Neuroprotective Effects
The compound also shows promise in neuroprotection, particularly concerning Alzheimer's disease:
- Cholinesterase Inhibition : Studies suggest that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's treatment .
- Antioxidant Activity : The ability to scavenge free radicals and reduce oxidative stress is another beneficial property attributed to this compound, contributing to its neuroprotective effects .
Anti-inflammatory Activity
There is emerging evidence that compounds with similar structures exhibit anti-inflammatory properties:
- Mechanism : The inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways has been observed, indicating a potential role in treating inflammatory diseases .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of 2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid remains under investigation. Key areas of focus include:
- Absorption and Distribution : The compound's solubility and permeability characteristics are essential for its bioavailability.
- Toxicity Studies : Preliminary studies indicate a favorable safety profile; however, comprehensive toxicological assessments are necessary to establish safe dosage ranges.
Comparative Analysis of Similar Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
